(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone: is a complex organic compound featuring a benzimidazole core, a piperazine ring, and difluorophenyl groups
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
For instance, they can act as hydrogen bond acceptors and donors, offering various types of binding to the target enzyme . This allows them to influence a variety of biological processes.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The difluorophenyl group can be oxidized to introduce additional functional groups.
Reduction: : The compound can be reduced to alter the oxidation state of certain atoms.
Substitution: : Various substitution reactions can be performed on the benzimidazole or piperazine rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, with modifications to the benzimidazole, piperazine, or difluorophenyl groups.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: : It can serve as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders, due to its structural similarity to neurotransmitters.
Material Science: : Its unique structure makes it suitable for use in the design of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: : It can be used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other benzimidazole derivatives or piperazine-containing molecules, but the presence of the difluorophenyl group and the specific substitution pattern sets it apart.
List of Similar Compounds
Benzimidazole derivatives: : Compounds containing the benzimidazole core, such as 2-aminobenzimidazole.
Piperazine derivatives: : Compounds with piperazine rings, such as piperazine itself or its various substituted analogs.
Difluorophenyl compounds: : Compounds containing difluorophenyl groups, such as difluorophenylamine.
Properties
IUPAC Name |
[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N4O/c27-21-11-10-20(16-22(21)28)26(33)31-14-12-30(13-15-31)18-25-29-23-8-4-5-9-24(23)32(25)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYKGUAYAMSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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